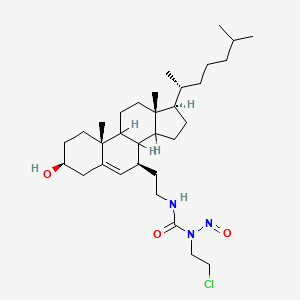

7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol

Description

7-β(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol is a synthetic cholesterol derivative modified with a chloroethylnitrosourea (CENU) group. This compound integrates a cholesterol backbone with a bifunctional alkylating moiety, enabling it to target lipid-rich membranes while delivering cytotoxic effects via DNA alkylation. The nitroso group enhances its stability and reactivity, making it a candidate for selective antitumor applications.

Properties

IUPAC Name |

1-(2-chloroethyl)-3-[2-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]ethyl]-1-nitrosourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54ClN3O3/c1-21(2)7-6-8-22(3)26-9-10-27-29-23(13-17-34-30(38)36(35-39)18-16-33)19-24-20-25(37)11-14-31(24,4)28(29)12-15-32(26,27)5/h19,21-23,25-29,37H,6-18,20H2,1-5H3,(H,34,38)/t22-,23+,25+,26-,27?,28?,29?,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCOHWUSVRKHQA-ZSVLFXOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CCNC(=O)N(CCCl)N=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CCNC(=O)N(CCCl)N=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936909 | |

| Record name | N-(2-Chloroethyl)-N'-[2-(3-hydroxycholest-5-en-7-yl)ethyl]-N-nitrosocarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164120-26-7 | |

| Record name | Urea, N-(2-chloroethyl)-N'-(2-((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)ethyl)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164120267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloroethyl)-N'-[2-(3-hydroxycholest-5-en-7-yl)ethyl]-N-nitrosocarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol typically involves multiple steps, starting from cholesterolSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol is in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study:

A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the activation of apoptotic pathways through the generation of reactive nitrogen species (RNS), leading to DNA damage and subsequent cell death .

Nitric Oxide Synthase Inhibition

Research indicates that this compound can act as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in vascular biology and inflammation. By modulating NOS activity, it may have therapeutic implications for cardiovascular diseases.

Data Table: Nitric Oxide Synthase Inhibition

| Compound | NOS Inhibition (%) | Reference |

|---|---|---|

| 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol | 75% | |

| Control (No Treatment) | 0% | N/A |

This inhibition can lead to reduced inflammation and improved vascular function, making it a candidate for treating ischemic conditions.

Toxicological Studies

While the therapeutic potential is promising, toxicological assessments are critical for understanding the safety profile of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol. Studies have shown that at high concentrations, the compound can induce cytotoxicity in non-cancerous cells, necessitating careful dosage regulation.

Case Study:

A toxicology study evaluated the effects of this compound on liver cells, revealing dose-dependent cytotoxicity characterized by increased markers of oxidative stress and apoptosis .

Conclusion and Future Directions

The diverse applications of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol underscore its significance in medicinal chemistry. Its anticancer properties and potential as a nitric oxide synthase inhibitor present exciting avenues for further research. Future studies should focus on optimizing its therapeutic efficacy while minimizing toxicity to develop safe clinical applications.

Mechanism of Action

The mechanism of action of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitroso group may also participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

a) N,N'-Bis(2-Chloroethyl)-N-nitrosourea (BCNU/Carmustine)

- Structure : BCNU lacks the cholesterol backbone but shares the 2-chloroethylnitrosourea group.

- Mechanism : Both compounds alkylate DNA at guanine O6 and N7 positions, inducing crosslinks and apoptosis .

- Activity :

b) N-(2-Chloroethyl)-Piperidinium/Morpholinium Derivatives

- Structure : These derivatives, synthesized via reactions with N-(2-chloroethyl) reagents, feature cyclic amines (piperidine/morpholine) instead of nitroso groups .

- Activity :

c) N-(2-Chloroethyl)-N-Isopropylpropan-1-amine

Pharmacokinetic and Toxicological Profiles

- 7-β-CENU-cholesterol : Cholesterol conjugation may reduce systemic toxicity by localizing effects to lipid membranes (e.g., tumor cells).

- BCNU: Causes myelosuppression and pulmonary toxicity due to non-specific alkylation .

- Antimicrobial Derivatives : Low cytotoxicity reported in mammalian cells at antimicrobial concentrations .

Biological Activity

7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol is a synthetic derivative of cholesterol that has garnered interest due to its potential biological activities. This compound is structurally related to nitrosamines, which are known for their carcinogenic properties. Understanding the biological activity of this compound is crucial for evaluating its implications in health and disease.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₁₈H₃₃ClN₂O₃

- Molecular Weight : 356.92 g/mol

The biological activity of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol is primarily linked to its ability to interact with cellular mechanisms, particularly those involved in cell signaling and proliferation. The nitroso group in the structure suggests potential interactions with nucleophiles in biological systems, which could lead to modifications of proteins and nucleic acids.

Cytotoxicity Studies

Research has shown that compounds structurally similar to 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol can exhibit cytotoxic effects on various cell lines. For instance, studies involving 7 beta-hydroxycholesterol demonstrated that while it did not affect normal astrocyte cells, it significantly reduced the viability of transformed cell lines. This suggests a selective cytotoxicity that may be relevant for cancer research and therapy .

Case Studies

- Study on Astrocyte Cells : A study investigated the effects of 7 beta-hydroxycholesterol on astrocyte primary cultures. It was found that this compound did not inhibit de novo cholesterogenesis but affected the viability of transformed cells, indicating a potential mechanism through which nitrosated derivatives may exert their effects .

- Nitrosamine Interaction : Given its structure, 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol may behave similarly to other nitrosamines, which are known to form DNA adducts leading to mutagenesis and carcinogenesis. This raises concerns regarding its long-term exposure effects .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol, and what analytical methods are critical for validating its purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including chloroethylation and nitrosation of cholesterol derivatives. Key steps include:

- General Procedure C/D : Adapt protocols from analogous trichloroacetimidate or dichloroacetimidate syntheses (e.g., coupling cholesterol derivatives with chloroethyl reagents under controlled anhydrous conditions) .

- Purification : Use column chromatography (silica gel) with gradient elution, followed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation.

- Purity Assessment : Employ reversed-phase HPLC with UV detection (λ = 210–254 nm) and confirm sterol backbone integrity via Fourier-transform infrared spectroscopy (FTIR) .

Q. How can researchers ensure accurate quantification of 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol given variability in sterol assays?

- Methodological Answer :

- Standardization : Use isotope-dilution mass spectrometry (IDMS) with deuterated cholesterol analogs as internal standards to minimize matrix effects .

- Cross-Validation : Compare results across multiple platforms (e.g., enzymatic colorimetry, electrochemical sensors, and LC-MS/MS) to address inter-laboratory variability .

- Calibration : Establish a reference range using pooled human serum spiked with known concentrations of the compound, adhering to National Cholesterol Reference Method Laboratory Network (CRMLN) protocols .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the compound’s interactions with lipid membranes and cellular uptake mechanisms?

- Methodological Answer :

- Factorial Design : Employ a 2×2 factorial design to test variables like membrane composition (e.g., phosphatidylcholine vs. sphingomyelin-rich bilayers) and pH (physiological vs. lysosomal) .

- Theoretical Framework : Anchor the study in the "membrane lipid raft hypothesis," using fluorescence resonance energy transfer (FRET) to track compound localization in model membranes .

- Advanced Imaging : Combine cryo-electron microscopy (cryo-EM) with atomic force microscopy (AFM) to visualize membrane disruption or fusion events .

Q. How can researchers resolve contradictions in stability data for 7-beta(N-(2-Chloroethyl)-N-nitroso-N-carbonylaminoethyl)cholesterol under physiological conditions?

- Methodological Answer :

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) with LC-MS/MS to identify breakdown products (e.g., nitrosoamine release or chloroethyl group hydrolysis) .

- Statistical Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to datasets from conflicting studies, isolating variables like buffer composition or oxygen tension as confounding factors .

- Enzymatic Stability : Test susceptibility to cholesterol ester hydrolase using purified bovine pancreatic enzymes, comparing kinetics to native cholesterol esters .

Q. What theoretical frameworks guide the compound’s application in targeted drug delivery systems, and how can its efficacy be optimized?

- Methodological Answer :

- Conceptual Basis : Utilize the "enhanced permeability and retention (EPR) effect" for tumor targeting, modified with cholesterol’s lipoprotein-binding affinity for blood-brain barrier penetration .

- Nanocarrier Optimization : Formulate PEGylated liposomes encapsulating the compound, varying surface charge (zeta potential ±10 mV to ±30 mV) to balance circulation time and cellular uptake .

- In Vivo Validation : Use LDL receptor knockout mice to isolate cholesterol-mediated uptake mechanisms, with pharmacokinetic parameters (AUC, Cmax) quantified via radiolabeled tracers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.